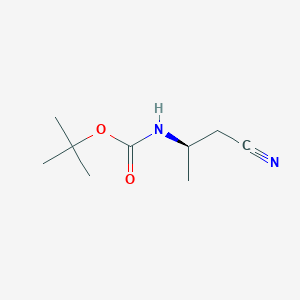
(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , has been achieved through multiple-step processes originating from L-Serine, showcasing the complex nature of synthesizing such carbamates. These methods involve esterification, protection/deprotection strategies, and key reactions like the Corey-Fuchs reaction to construct the desired molecular framework with high specificity (L. Tang et al., 2014).
Molecular Structure Analysis
The molecular structure of carbamates, particularly those derived from complex synthetic routes, often involves intricate arrangements and functionalizations tailored to the end application. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate and its derivatives are structured to facilitate further chemical transformations or to exhibit specific physical and chemical properties necessary for their role as intermediates in pharmaceutical synthesis or other applications.
Chemical Reactions and Properties
Carbamates such as (R)-tert-butyl (1-cyanopropan-2-YL)carbamate undergo various chemical reactions, including enantioselective synthesis , which is critical for creating compounds with desired chirality and activity (C. Campbell et al., 2009). The chemical versatility of carbamates allows for their use in synthesizing complex molecules, including natural products and medicinal compounds.
Physical Properties Analysis
The physical properties of carbamates like (R)-tert-butyl (1-cyanopropan-2-YL)carbamate are influenced by their molecular structure. These can include melting points, solubility in various solvents, and stability under different conditions. Such properties are crucial for determining the compound's suitability for specific applications, including its behavior in chemical syntheses and potential use in material science.
Chemical Properties Analysis
The chemical properties of carbamates, including reactivity, potential for further functionalization, and interactions with other chemical species, are essential for their application in synthetic chemistry. The ability to undergo selective reactions, such as nucleophilic substitution or addition to carbonyl groups , is a key feature of carbamates that makes them valuable intermediates in organic synthesis (M. Sakaitani & Y. Ohfune, 1990).
Applications De Recherche Scientifique
Biodegradation and Environmental Fate
- Ethyl tert-butyl ether (ETBE), a compound structurally related to (R)-Tert-butyl (1-cyanopropan-2-YL)carbamate, has been extensively studied for its biodegradation and fate in soil and groundwater. Microorganisms capable of aerobically degrading ETBE as a carbon and energy source have been identified, and the aerobic biodegradation pathway involves the formation of various intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). These findings highlight the potential environmental impacts and biodegradation mechanisms of ETBE and related compounds (Thornton et al., 2020).
Synthetic Phenolic Antioxidants and Environmental Concerns
- Synthetic phenolic antioxidants (SPAs), which are structurally related to (R)-Tert-butyl (1-cyanopropan-2-YL)carbamate, have raised concerns due to their environmental occurrence, human exposure, and toxicity. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been found in various environmental matrices and in humans. These compounds and their transformation products show potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, prompting the need for future studies and the development of SPAs with lower toxicity (Liu & Mabury, 2020).
Catalytic Non-Enzymatic Kinetic Resolution
- (R)-Tert-butyl (1-cyanopropan-2-YL)carbamate may find applications in the field of catalytic non-enzymatic kinetic resolution, which is crucial in asymmetric organic synthesis. The development of chiral catalysts for asymmetric reactions has led to the advancement of catalytic non-enzymatic procedures, providing high enantioselectivity and yield for both products and recovered starting materials (Pellissier, 2011).
Structure-Metabolism Relationships in Carbamates
- Understanding the structure-metabolism relationships in carbamates is essential for designing drugs or prodrugs. A review focusing on the metabolic hydrolysis of medicinal carbamates has identified a trend in metabolic lability, providing insights into the design of carbamates with desired metabolic stability or lability. This knowledge can guide the development and application of compounds like (R)-Tert-butyl (1-cyanopropan-2-YL)carbamate in pharmaceutical contexts (Vacondio et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-1-cyanopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUMTAGYVCAZRM-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

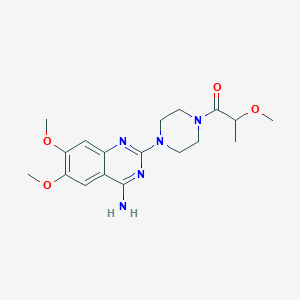
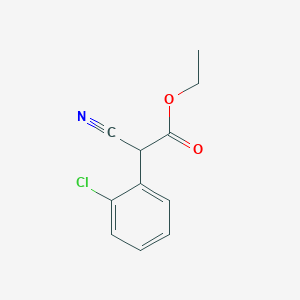
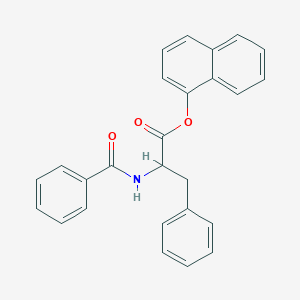
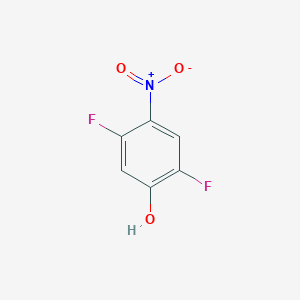
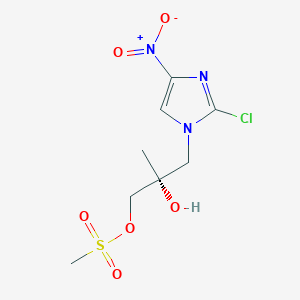
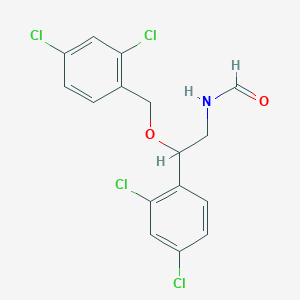
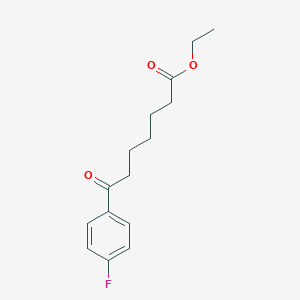
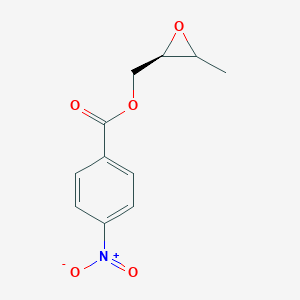
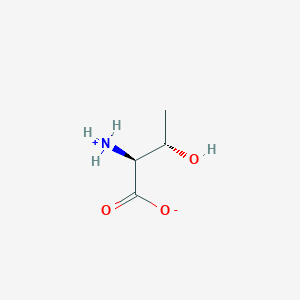
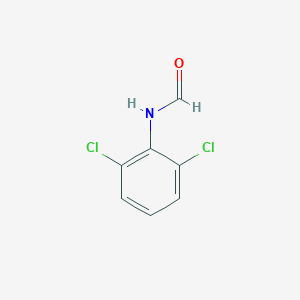
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)
![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)
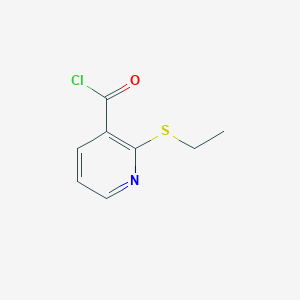
![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)